Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride
Overview
Description
EGIS-7625 is a selective and competitive antagonist of the 5-hydroxytryptamine 2B receptor. It is known for its high affinity for recombinant human 5-hydroxytryptamine 2B receptors and much weaker affinity for 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors . This compound has been experimentally proven to be directly associated with smooth stomach muscle constriction in white rats in vivo and variably effective in provoking a similar response in in vitro human stomach cells .
Preparation Methods
The synthesis of EGIS-7625 involves the reaction of 5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline with various reagents under specific conditions. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
EGIS-7625 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in EGIS-7625 can undergo reduction to form corresponding amines.
Substitution: The benzylpiperazine moiety can participate in substitution reactions, potentially leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
EGIS-7625 is primarily used as a research tool to study the functional roles of 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2B receptors. It has been used in various in vivo and in vitro experiments to understand its pharmacology and receptor selectivity . In cardiovascular research, EGIS-7625 has been shown to cause mild constriction of rabbit pulmonary arteries at high blood concentrations . It is also used to study smooth muscle constriction in the stomach of white rats .
Mechanism of Action
EGIS-7625 exerts its effects by selectively and competitively binding to 5-hydroxytryptamine 2B receptors, thereby inhibiting the action of serotonin on these receptors . This binding leads to a concentration-related parallel rightward shift in the concentration-response relationship for serotonin-induced smooth muscle constriction in rat stomach fundus strips . The compound has a high affinity for 5-hydroxytryptamine 2B receptors (pKi = 9.0) and much weaker affinity for 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors .
Comparison with Similar Compounds
EGIS-7625 is unique in its high selectivity for 5-hydroxytryptamine 2B receptors compared to other similar compounds. Some similar compounds include:
RS-127445: A selective, high-affinity, orally bioavailable 5-hydroxytryptamine 2B receptor antagonist.
Mianserin: A non-selective 5-hydroxytryptamine antagonist that is almost fully effective in tests at lower doses compared to EGIS-7625.
EGIS-7625 stands out due to its potent and selective antagonistic effects on 5-hydroxytryptamine 2B receptors, making it a valuable research tool for studying the functional roles of these receptors .
Properties
CAS No. |
755040-97-2 |
---|---|
Molecular Formula |
C18H24Cl2N4O2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline;dihydrochloride |
InChI |
InChI=1S/C18H22N4O2.2ClH/c1-14-11-18(22(23)24)17(12-16(14)19)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15;;/h2-6,11-12H,7-10,13,19H2,1H3;2*1H |
InChI Key |
AYRFPZMTRYDWGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-].Cl.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-].Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-benzyl-4-((2-nitro-4-methyl-5-amino)-phenyl)-piperazine EGIS-7625 EGIS7625 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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